

Azapetine pharmacological profile

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Compound of Interest

Compound Name: **Azapetine**
Cat. No.: **B085885**

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An In-depth Technical Guide on the Pharmacological Profile of **Azapetine**

Executive Summary

Azapetine is a vasodilator agent historically used in the management of peripheral vascular diseases.^{[1][2]} Chemically, it is a dibenzazepine derivative.^[1] Its primary mechanism of action is understood to be the antagonism of alpha-adrenergic receptors, which classifies it as a sympatholytic drug.^[2] This antagonism leads to the relaxation of vascular smooth muscle, resulting in increased peripheral blood flow. Despite its historical clinical use, a review of the available scientific literature reveals a significant lack of modern, detailed pharmacological data. Quantitative metrics for receptor binding affinity, selectivity, and a comprehensive pharmacokinetic profile are not well-documented. This guide synthesizes the available information on **Azapetine**, outlines its established mechanism within the context of alpha-adrenergic pharmacology, and provides representative experimental methodologies and signaling pathway diagrams based on its classification.

Chemical and Physical Properties

Azapetine is a synthetic compound belonging to the benzazepine class of molecules.^[3] Its fundamental properties are summarized below.

Property	Value	Source(s)
IUPAC Name	6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine	[3]
Synonyms	Ilidar, Azapeptine, 6-Allyl-6,7-dihydro-5H-dibenz(c,e)azepine	[3]
Molecular Formula	C ₁₇ H ₁₇ N	[3][4]
Molecular Weight	235.33 g/mol	[3][4]
CAS Number	146-36-1	[3][4]

Pharmacological Profile

Mechanism of Action

Azapetine exerts its therapeutic effect through the blockade of alpha-adrenergic receptors (α -adrenoceptors).[1][2] These receptors are a critical part of the sympathetic nervous system and are endogenously activated by catecholamines such as norepinephrine and epinephrine.

- Alpha-1 (α_1) Adrenoceptors: Primarily located on the postsynaptic membrane of vascular smooth muscle cells. Their activation by catecholamines initiates a signaling cascade via the Gq protein, leading to increased intracellular calcium and subsequent vasoconstriction.[5] Blockade of α_1 -receptors by an antagonist like **Azapetine** prevents this cascade, resulting in smooth muscle relaxation and vasodilation.[5]
- Alpha-2 (α_2) Adrenoceptors: Located on presynaptic nerve terminals, their activation inhibits further release of norepinephrine, acting as a negative feedback mechanism.[6] They are also found on some vascular smooth muscle.[7]

The specific binding affinity and selectivity of **Azapetine** for α_1 versus α_2 receptor subtypes are not well-defined in the available literature. However, its pronounced vasodilator effect strongly suggests a significant interaction at α_1 -adrenoceptors on vascular smooth muscle.

Pharmacodynamics

The principal pharmacodynamic outcome of **Azapetine** administration is peripheral vasodilation.^[4] This is a direct consequence of its alpha-adrenergic blockade, which reduces the tonic control of the sympathetic nervous system on blood vessel diameter. The resulting decrease in peripheral vascular resistance leads to an increase in blood flow to tissues, particularly in the extremities. Clinical studies from the 1950s documented the utility of **Azapetine** in treating conditions characterized by peripheral vasospasm and ischemia, such as certain peripheral arterial diseases.^{[1][2]}

Pharmacokinetics (ADME)

A comprehensive pharmacokinetic profile for **Azapetine**, detailing its Absorption, Distribution, Metabolism, and Excretion (ADME), is not available in the modern scientific literature. As an older pharmaceutical agent, it has not been subjected to the rigorous ADME studies that are standard in contemporary drug development. Such studies in animal models and humans would be required to determine key parameters like bioavailability, volume of distribution, metabolic pathways, and clearance rates.^[8]

Quantitative Pharmacological Data

A thorough literature search did not yield specific quantitative data on the binding affinities (e.g., K_i or IC_{50} values) of **Azapetine** for α_1 and α_2 -adrenoceptor subtypes. This information is essential for precisely defining the drug's potency and receptor selectivity profile.

Parameter	Receptor Subtype	Value	Reference(s)
Binding Affinity (K_i)	α_1 -Adrenoceptor	Data Not Available	
α_2 -Adrenoceptor		Data Not Available	
Functional Potency (IC_{50}/EC_{50})	α_1 -Adrenoceptor	Data Not Available	
α_2 -Adrenoceptor		Data Not Available	

Experimental Protocols

Specific experimental protocols detailing the evaluation of **Azapetine** are scarce. The following section provides a representative, detailed methodology for assessing the vasodilator

properties of an alpha-adrenoceptor antagonist using a standard in vitro pharmacological preparation.

Protocol: Assessment of Vasodilator Activity in Isolated Rat Aorta

Objective: To characterize the concentration-dependent vasodilator effect of an α -adrenoceptor antagonist (e.g., **Azapetine**) on arterial tissue pre-contracted with an α_1 -agonist.

Materials & Reagents:

- Thoracic aorta from a male Wistar or Sprague-Dawley rat.
- Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).
- Phenylephrine (α_1 -adrenoceptor agonist).
- Test Compound (**Azapetine**).
- Isolated organ bath system equipped with isometric force transducers.
- Carbogen gas (95% O₂ / 5% CO₂).
- Data acquisition software.

Procedure:

- Tissue Preparation:
 - Humanely euthanize the rat according to approved institutional guidelines.
 - Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
 - Dissect away adherent connective and adipose tissue.
 - Cut the aorta into rings of 3-4 mm in length.

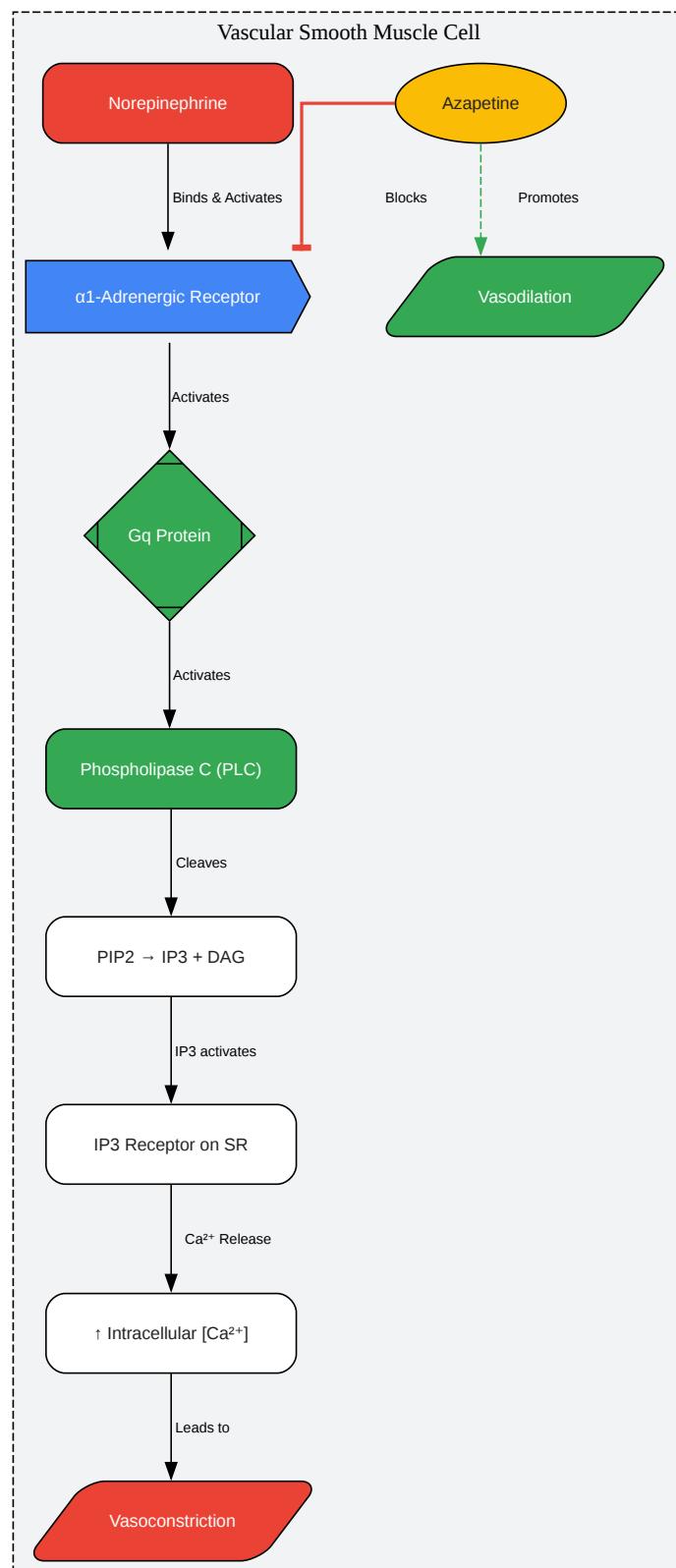
- Mounting and Equilibration:
 - Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer.
 - Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.
 - Apply a resting tension of 1.5 grams to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.
- Viability and Contractility Check:
 - After equilibration, contract the rings by adding a high concentration of phenylephrine (e.g., 1 μ M) to the bath to ensure tissue viability and establish a maximum contraction reference.
 - Wash the tissues repeatedly with fresh buffer until the tension returns to the baseline.
- Vasodilation Assay:
 - Induce a stable, submaximal contraction in the aortic rings using a specific concentration of phenylephrine (typically the EC₇₀-EC₈₀, e.g., 0.1-0.3 μ M).
 - Once the contraction plateau is reached, add the test compound (**Azapetine**) to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 μ M).
 - Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
 - Record the relaxation response at each concentration.
- Data Analysis:
 - Express the relaxation at each concentration of **Azapetine** as a percentage of the pre-contraction induced by phenylephrine.
 - Plot the percentage of relaxation against the logarithm of the antagonist concentration to generate a concentration-response curve.

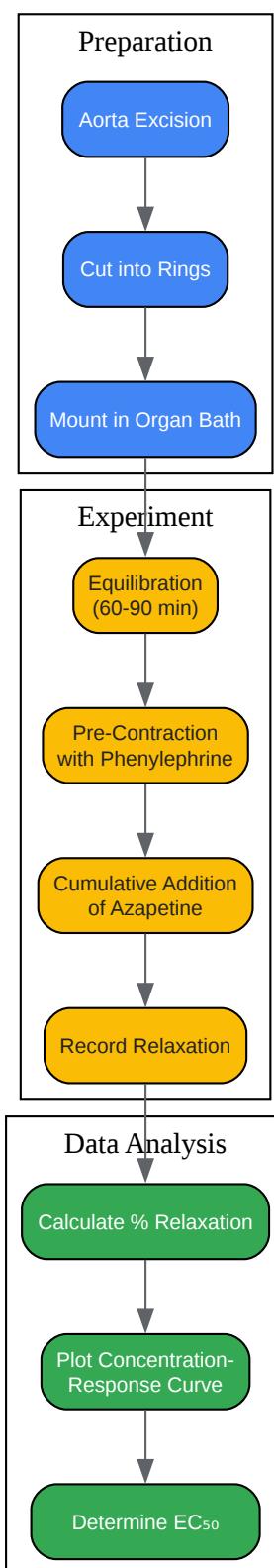
- Calculate the EC₅₀ value (the concentration of antagonist that produces 50% of the maximal relaxation) using non-linear regression analysis.

Visualizations

Signaling Pathway of Alpha-1 Adrenoceptor Antagonism

The following diagram illustrates the established intracellular signaling pathway initiated by α_1 -adrenoceptor activation and its inhibition by an antagonist such as **Azapetine**, leading to vasodilation.



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